molecular formula C13H7Cl2N3OS B2365298 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 851184-72-0

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2365298
CAS No.: 851184-72-0
M. Wt: 324.18
InChI Key: UKTMUVFNDGSDBE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule belonging to the cyanoacrylamide chemical class, designed for advanced pharmacological research. This compound is of significant interest in early-stage drug discovery due to its potential as a modulator of specific biological pathways. Structural analogs of this chemical class have been investigated for their utility in modulating estrogen-related receptors (ERRs) . Research into these pathways is relevant for the treatment of various conditions, including cancer, rheumatoid arthritis, and neurological disorders . Furthermore, closely related cyanoacrylamide compounds have been identified as potential inhibitors of enzymes like malonyl-CoA decarboxylase, positioning them as candidates for the study of metabolic diseases such as diabetes and obesity . The molecular architecture of this reagent, which integrates a dichlorophenyl group and a thiazole heterocycle, is frequently employed in medicinal chemistry to optimize target binding and metabolic stability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMUVFNDGSDBE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

Knoevenagel Condensation Followed by Amidation

The most widely reported method involves a Knoevenagel condensation between 2,4-dichlorobenzaldehyde and cyanoacetamide derivatives, followed by amidation with 2-aminothiazole.

Step 1: Formation of α,β-Unsaturated Nitrile

2,4-Dichlorobenzaldehyde reacts with cyanoacetamide in the presence of a weak base (e.g., piperidine or ammonium acetate) under reflux in ethanol or dioxane. The reaction proceeds via deprotonation of the active methylene group in cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl:

$$
\text{2,4-Dichlorobenzaldehyde} + \text{cyanoacetamide} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-2-cyano-3-(2,4-dichlorophenyl)acrylamide}
$$

Optimized Conditions

Parameter Optimal Value Impact on Yield
Temperature 80–90°C >85% yield
Solvent Ethanol Minimal side products
Catalyst Piperidine (10 mol%) Faster kinetics
Reaction Time 6–8 hours Complete conversion
Step 2: Amidation with 2-Aminothiazole

The intermediate acrylamide undergoes amidation with 2-aminothiazole using coupling agents such as HATU or EDCI in dichloromethane (DCM) at 0–25°C. The stereochemical integrity of the (E)-configuration is preserved due to the rigidity of the α,β-unsaturated system.

$$
\text{(E)-2-cyano-3-(2,4-dichlorophenyl)acrylamide} + \text{2-aminothiazole} \xrightarrow{\text{EDCI, DCM}} \text{Target Compound}
$$

Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Cyclocondensation Approach

An alternative route involves simultaneous Knoevenagel condensation and thiazole ring formation. This method reduces purification steps but requires precise stoichiometric control.

Reaction Mechanism
  • Knoevenagel Adduct Formation : 2,4-Dichlorobenzaldehyde reacts with cyanoacetamide to form the α,β-unsaturated nitrile.
  • Thiazole Cyclization : The intermediate reacts with thiourea derivatives in the presence of iodine or elemental sulfur to construct the thiazole ring.

$$
\text{2,4-Dichlorobenzaldehyde} + \text{cyanoacetamide} + \text{thiourea} \xrightarrow{\text{I}_2, \text{EtOH}} \text{Target Compound}
$$

Advantages :

  • Eliminates separate amidation step.
  • Higher atom economy (theoretical yield: 82%).

Challenges :

  • Competing side reactions (e.g., over-cyclization).
  • Requires strict temperature control (60–70°C).

Critical Analysis of Methodologies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification due to high boiling points. Ethanol and dioxane balance reactivity and practicality.

Solvent Comparison

Solvent Reaction Time Yield Purity
Ethanol 8 hours 85% 95%
Dioxane 6 hours 88% 93%
DMF 4 hours 78% 88%

Catalytic Systems

  • Piperidine : Preferred for Knoevenagel condensation due to mild basicity and volatility.
  • EDCI/HOBt : Effective for amidation but generates stoichiometric urea byproducts.
  • Iodine : Facilitates thiazole cyclization via oxidative coupling but may halogenate aromatic rings.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (7:3 v/v) yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) prevents polymorphic contamination.

Spectroscopic Validation

  • IR : Strong absorption at 2210 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.85–7.40 (m, 3H, aryl-H), 6.90 (s, 1H, enamide-H).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 65:35).

Industrial-Scale Considerations

Patent IS-9020-A highlights the importance of polymorph control during crystallization. Key parameters include:

  • Solvent Composition : Methanol/water ratios between 60:40 and 70:30 suppress amorphous byproducts.
  • Drying Conditions : Vacuum drying at 40°C prevents thermal decomposition.

Emerging Methodologies

Recent advances explore:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yields (83%).
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable amidation under aqueous conditions, though yields remain low (55%).

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and thiazole groups are known to participate in various biochemical interactions, potentially affecting cellular pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Structure Highlights Molecular Weight (g/mol) Key Substituents Notable Features
(E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (Target) Cyano propenamide + 2,4-dichlorophenyl + thiazol-2-yl 483.2 2,4-Cl₂Ph, CN, thiazole High XLogP3 (7.5), low polar surface area (94 Ų), high complexity (669)
AGK2 (2-Cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-quinolinyl-2-propenamide) Cyano propenamide + 2,5-dichlorophenyl + quinolinyl 430.3 2,5-Cl₂Ph, CN, quinoline Broad anti-infective activity via sirtuin 2 modulation; lower lipophilicity (XLogP3 ~5.2)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + 3,4-dichlorophenyl + thiazol-2-yl 285.1 3,4-Cl₂Ph, CH₂CO R₂²(8) hydrogen-bonded dimers in crystal lattice; structural similarity to penicillin lateral chain
(2E)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide Cyano propenamide + 2,4-dimethoxyphenyl + thiazol-2-yl 315.4 2,4-(OCH₃)₂Ph, CN, thiazole Reduced Cl substituents increase electron density; lower molecular weight and complexity
(E)-N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide Cyano propenamide + dichlorophenyl-furan + benzyl-thiazole 514.8 2,4-Cl₂Ph-furan, 2-Cl-benzyl, CN Extended π-conjugation (furan-thiazole); higher molecular weight and steric demand

Substituent Effects on Physicochemical Properties

  • In contrast, methoxy groups (e.g., 2,4-dimethoxyphenyl analog) increase electron density, reducing reactivity .
  • Heterocyclic Moieties: Thiazole rings (as in the target compound) improve metabolic stability compared to furan or quinoline derivatives (e.g., AGK2). Thiazole’s sulfur atom also contributes to π-stacking interactions .

Biological Activity

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H12Cl2N4OSC_{19}H_{12}Cl_2N_4OS, with a molecular weight of approximately 415.3 g/mol. The compound features a thiazole ring and a dichlorophenyl moiety, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. For instance, it demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating significant potency.

Cancer Cell LineIC50 (µM)
HCT-1166.2
MCF-727.3

These results suggest that the compound may interfere with cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest.

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In vivo studies using models of induced inflammation showed that it significantly reduces edema and leukocyte migration. For example, at a dosage of 50 mg/kg, it reduced paw edema in CFA-induced models by approximately 61.8% compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities for targets such as COX-2 and iNOS, which are crucial in inflammatory pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a significant reduction in tumor size compared to untreated controls.
  • Case Study on Infection Control : In clinical settings, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to standard treatments.

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